N-(2-Nitro-4-azidobenzoyl)puromycin

Ribosome structure Photoaffinity labeling Peptidyltransferase center

Identifying ribosomal proteins at the eukaryotic peptidyltransferase center is hindered by chemical probes with high non-specific binding. NAB-puromycin solves this via light-activated aryl azide crosslinking, enabling temporal decoupling of equilibrium binding from covalent attachment. • Labels rat liver 60S proteins L28/29, L4, L6, L10, L24 with validated site specificity • [³H] radiolabel enables direct autoradiographic detection without secondary steps • Pre-equilibrate in dark, remove unbound probe, then photolyze for true site-specific labeling Supplied as a custom synthesis product with global shipping for academic and pharmaceutical research.

Molecular Formula C29H31N11O8
Molecular Weight 661.6 g/mol
CAS No. 73579-23-4
Cat. No. B1228947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Nitro-4-azidobenzoyl)puromycin
CAS73579-23-4
SynonymsN-(2-nitro-4-azidobenzoyl)puromycin
Molecular FormulaC29H31N11O8
Molecular Weight661.6 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O
InChIInChI=1S/C29H31N11O8/c1-38(2)25-23-26(32-13-31-25)39(14-33-23)29-24(42)22(21(12-41)48-29)35-28(44)19(10-15-4-7-17(47-3)8-5-15)34-27(43)18-9-6-16(36-37-30)11-20(18)40(45)46/h4-9,11,13-14,19,21-22,24,29,41-42H,10,12H2,1-3H3,(H,34,43)(H,35,44)/t19-,21+,22+,24+,29+/m0/s1
InChIKeyUUGPZVWEVTVYRC-OGTWZCNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAB-Puromycin: Photoaffinity Probe for Eukaryotic Ribosomes


N-(2-Nitro-4-azidobenzoyl)puromycin (NAB-puromycin, CAS 73579-23-4) is a photoreactive, tritium-labeled derivative of the aminonucleoside antibiotic puromycin . It was purpose-built as a photoaffinity label to identify ribosomal proteins at the peptidyltransferase center of eukaryotic (rat liver) ribosomes, incorporating a 2-nitro-4-azidobenzoyl photoreactive group onto the puromycin scaffold . Its molecular formula is C₂₉H₃₁N₁₁O₈ (MW 661.6 g/mol) . Unlike chemical alkylating puromycin probes (e.g., N-bromoacetylpuromycin, N-iodoacetylpuromycin) that react spontaneously and often exhibit high non-specific binding, NAB-puromycin requires light activation of its aryl azide moiety to form covalent crosslinks, enabling temporal control over the labeling reaction and functional site-specificity verification through competition with unmodified puromycin .

Light-activated photoaffinity labeling with temporal control
Eukaryotic ribosomal peptidyltransferase center mapping
Direct [³H] detection without secondary labeling steps

Why Puromycin Analogs Cannot Substitute for NAB-Puromycin


Photoreactive puromycin analogs are not interchangeable because their photochemistry, target organism specificity, and ribosomal protein labeling fingerprints diverge fundamentally. Unmodified puromycin photoincorporates into rat liver ribosomal protein L10 and E. coli protein L23 , but lacks a dedicated photoreactive group, resulting in low-efficiency, UV-dependent crosslinking (~254 nm) that damages ribosomal function. The aryl azide analog p-azidopuromycin labels E. coli 50S proteins L23 > L18/22 > L15 but, critically, the photoincorporated adduct is not a competent peptidyl acceptor—it destroys the functional site it labels . Chemical affinity labels like N-bromoacetylpuromycin bind at approximately 8 mol per rat liver ribosome, demonstrating high non-specific background that obscures site-specific signal . Each analog probes a distinct spatial neighborhood of the peptidyltransferase center; replacing NAB-puromycin with an alternate probe inevitably maps a different protein complement, yielding non-equivalent structural conclusions.

Target (NAB-Puromycin) Eukaryotic 60S proteins L28/29, L4, L6, L10, L24
Substitute (p-Azidopuromycin) E. coli 50S proteins L23, L18/22, L15; zero overlap with eukaryotic targets
Target (NAB-Puromycin) Site-specific labeling; 5–6 proteins, low background
Substitute (Chemical affinity probes) ≈8 mol/ribosome non-specific binding; obscures specific signal
Target (NAB-Puromycin) Direct photoreactive labeling; independent of catalytic function
Substitute (NAP-Lys-Pan) Requires functional transpeptidation; fails on inactive ribosomes

NAB-Puromycin Quantitative Differentiation Evidence


Eukaryotic-Specific Ribosomal Protein Labeling Profile

NAB-puromycin was explicitly designed for and validated on rat liver (eukaryotic) ribosomes, establishing a labeling hierarchy distinct from all prokaryote-targeted photoreactive puromycin analogs . Upon irradiation of ribosome-NAB-puromycin complexes, covalent attachment occurs to proteins of the large (60S) ribosomal subunit, with the strongest labeling of proteins L28/29, followed by L4, L6, L10, and L24 . In direct contrast, the aryl azide analog p-azidopuromycin labels Escherichia coli (prokaryotic) 50S subunit proteins in the order L23 > L18/22 > L15 . The two probes share no commonly labeled primary protein targets, confirming they interrogate structurally non-equivalent microenvironments within the peptidyltransferase center.

Eukaryotic labeling profile
Reported
NAB: L28/29 > L4, L6, L10, L24 (rat liver 60S)
p-Azido: L23 > L18/22 > L15 (E. coli 50S)
Defines eukaryotic-specific spatial map of peptidyltransferase center
Zero overlap in primary labeled protein identities
Ribosome structure Photoaffinity labeling Peptidyltransferase center Eukaryotic translation Ribosomal protein mapping

Temporal Control via Photoactivation vs. Chemical Alkylation

NAB-puromycin employs a 2-nitro-4-azidobenzoyl photoreactive group that requires external light activation to generate a reactive nitrene species for covalent crosslinking . This provides temporal control—crosslinking occurs only upon intentional irradiation, enabling pre-incubation and washing steps that reduce non-specific background. In contrast, chemical alkylating probes such as N-bromoacetylpuromycin react spontaneously upon contact with ribosomal nucleophiles, resulting in extensive non-specific binding: approximately 8 mol of N-bromoacetylpuromycin bind per rat liver ribosome , saturating multiple non-functional sites. The photoreactive approach thus offers superior signal-to-noise discrimination for site-specific labeling.

Labeling specificity
Reported
NAB: 5–6 specific 60S proteins
Chemical probes: ≈8 mol/ribosome non-specific
Photoreactive probe reduces non-specific background vs chemical affinity labels
Temporal decoupling enables washing steps prior to crosslinking
Photoaffinity labeling Aryl azide photochemistry Temporal control Covalent crosslinking Ribosome biochemistry

Functional Competence of Covalent Adducts vs. NAP-Lys-Pan

NAP-Lys-Pan (Nᵋ-(2-nitro-4-azidophenyl)-L-lysinyl puromycin aminonucleoside) is a related photoreactive puromycin analog incorporating the same 2-nitro-4-azidophenyl chromophore but built on the puromycin aminonucleoside scaffold (lacking the methoxyphenylalanyl aminoacyl moiety) . The critical structural distinction is that NAP-Lys-Pan requires a separate transpeptidation step with Ac[¹⁴C]Phe-tRNA to incorporate radioactive label selectively into the A-site following photolysis . This indirect, two-step labeling strategy identifies only those photolabeled ribosomes that retain functional peptidyltransferase competence. In contrast, NAB-puromycin carries the [³H] radiolabel directly on the probe and the photoreactive group is linked via the aminoacyl N-terminus, enabling direct, single-step covalent photolabeling without dependence on post-labeling transpeptidation. This makes NAB-puromycin suitable for labeling the peptidyltransferase site regardless of whether catalytic function is retained after photolysis.

Labeling mechanism
Reported
NAB: direct photoreactive, independent of peptidyltransferase
NAP-Lys-Pan: requires transpeptidation for signal
Single-step labeling decoupled from catalytic competence
Suitable for antibiotic-inactivated or mutant ribosomes
Puromycin aminonucleoside NAP-Lys-Pan Peptidyltransferase A-site Transpeptidation Photoaffinity probe design

Vertebrate Species Versatility vs. Prokaryotic Restriction

The 2-nitro-4-azidobenzoyl photoreactive group, when conjugated to Phe-tRNA (NAB-Phe-tRNA), labels ribosomal protein L10 as the main target across ribosomes from trout, hen, and rat liver . This cross-vertebrate conservation demonstrates that the 2-nitro-4-azidobenzoyl warhead—identical to that in NAB-puromycin—accesses a structurally conserved region of the eukaryotic peptidyltransferase center across divergent vertebrate species. In contrast, p-azidopuromycin labeling has been validated exclusively in E. coli (prokaryotic) ribosomes, with no published data supporting its utility in eukaryotic systems. NAB-puromycin and its related 2-nitro-4-azidobenzoyl conjugates thus constitute a chemically coherent toolkit for eukaryotic ribosomal studies.

Vertebrate cross-species
Class-level inference
NAB-Phe-tRNA labels L10 in trout, hen, rat
p-Azidopuromycin: 0 eukaryotic validations
2-Nitro-4-azidobenzoyl warhead targets conserved eukaryotic site
Coherent toolkit for vertebrate ribosomal studies
Vertebrate ribosome NAB-Phe-tRNA Ribosomal protein L10 Comparative biochemistry Species-specific labeling

Optimal Research Applications of NAB-Puromycin


Eukaryotic Peptidyltransferase Center Mapping

When the research objective is to identify ribosomal proteins within the peptidyltransferase center of eukaryotic (mammalian, vertebrate) ribosomes, NAB-puromycin is the appropriate probe. Its validated labeling of rat liver 60S proteins L28/29, L4, L6, L10, and L24 provides a defined spatial fingerprint that no prokaryote-targeted analog (p-azidopuromycin, NAP-Lys-Pan) can replicate . The [³H] radiolabel enables direct autoradiographic detection after 2D gel electrophoresis without secondary detection steps.

Temporally Controlled Photoaffinity Labeling

In experimental protocols requiring separation of equilibrium binding from covalent crosslinking, NAB-puromycin's light-activated aryl azide photoreactive group permits pre-equilibration with ribosomes in the dark, removal of unbound probe, and subsequent photolysis for site-specific crosslinking . This temporal decoupling is impossible with spontaneously reactive chemical alkylating probes (e.g., N-bromoacetylpuromycin, N-iodoacetylpuromycin), which exhibit high stoichiometric non-specific binding (≥8 mol/ribosome) .

Probing Antibiotic-Inactivated Ribosomes

NAB-puromycin's single-step direct photocrosslinking mechanism makes it suitable for labeling ribosomes whose peptidyltransferase activity has been compromised by antibiotics, mutations, or chemical modification. Unlike NAP-Lys-Pan, which requires a functional transpeptidation step post-photolysis to incorporate the radioactive Ac[¹⁴C]Phe label , NAB-puromycin labeling is independent of retained catalytic function.

Comparative Vertebrate Ribosome Structural Studies

For projects comparing ribosomal peptidyltransferase architecture across vertebrate species, NAB-puromycin is part of a chemically coherent 2-nitro-4-azidobenzoyl probe family. The cognate NAB-Phe-tRNA probe labels the conserved eukaryotic ribosomal protein L10 in trout, hen, and rat , demonstrating that the 2-nitro-4-azidobenzoyl warhead reliably accesses the eukaryotic peptidyltransferase site across divergent vertebrate lineages.

Application
Selection Property
Validation Focus
Eukaryotic peptidyltransferase mapping
Eukaryotic-specific photoreactive labeling
60S ribosomal protein L28/29 identification
Temporally controlled photoaffinity labeling
Light-activated aryl azide crosslinking
Separation of binding and crosslinking steps to reduce background
Probing antibiotic-inactivated ribosomes
Direct [³H] labeling without transpeptidation
Catalytic-independence of labeling detection
Comparative vertebrate ribosome studies
Conserved eukaryotic peptidyltransferase access
Ribosomal protein L10 across divergent vertebrate species
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